- Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamidesBeilstein Journal of Organic Chemistry, 2017, 13, 1518-1523,
Cas no 945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea)
![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea structure](https://es.kuujia.com/scimg/cas/945985-98-8x500.png)
945985-98-8 structure
Nombre del producto:1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
Número CAS:945985-98-8
MF:C28H26F6N4O
Megavatios:548.52266740799
CID:4522996
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Propiedades químicas y físicas
Nombre e identificación
-
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
- 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-ylurea (ACI)
-
- Renchi: 1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1
- Clave inchi: VNRLCKBQNVNWFW-WAJMBDEPSA-N
- Sonrisas: [C@@H](C1C=CN=C2C=CC=CC=12)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1
Atributos calculados
- Calidad precisa: 548.20108044 g/mol
- Masa isotópica única: 548.20108044 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 39
- Cuenta de enlace giratorio: 5
- Complejidad: 859
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 3
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 57.3
- Peso molecular: 548.5
- Xlogp3: 5.8
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257743-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 100mg |
$165 | 2024-06-05 | |
1PlusChem | 1P01KYP6-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 95% | 100mg |
$191.00 | 2024-04-19 | |
1PlusChem | 1P01KYP6-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 95% | 50mg |
$133.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1257743-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 100mg |
$155 | 2025-02-19 | |
eNovation Chemicals LLC | Y1257743-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 100mg |
$155 | 2025-02-26 | |
Ambeed | A1205861-250mg |
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |
945985-98-8 | 98% | 250mg |
$177.0 | 2025-02-25 | |
eNovation Chemicals LLC | Y1257743-250mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 250mg |
$205 | 2025-03-20 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0460-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98%,99%e.e. | 50mg |
¥870.0 | 2024-07-19 | |
abcr | AB589377-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea, 95%; . |
945985-98-8 | 95% | 100mg |
€160.00 | 2024-07-24 | |
Ambeed | A1205861-50mg |
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |
945985-98-8 | 98% | 50mg |
$71.0 | 2024-05-30 |
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 0.5 h, 0 °C; 10 h, rt
Referencia
- Highly enantioselective decarboxylative protonation of α-aminomalonates mediated by thiourea cinchona alkaloid derivatives: access to both enantiomers of cyclic and acyclic α-aminoacidsOrganic Letters, 2007, 9(14), 2621-2624,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt
Referencia
- Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-OxidesJournal of the American Chemical Society, 2015, 137(21), 6766-6769,
Métodos de producción 4
Condiciones de reacción
Referencia
- Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure ReactionJournal of Organic Chemistry, 2022, 87(24), 16755-16766,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Reagents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
Referencia
- Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalystsOrganic & Biomolecular Chemistry, 2014, 12(1), 119-122,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Solvents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Solvents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
Referencia
- Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional OrganocatalystsChemistry - A European Journal, 2017, 23(42), 9996-10000,
Métodos de producción 7
Condiciones de reacción
Referencia
- One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold CatalysisACS Catalysis, 2014, 4(2), 634-638,
Métodos de producción 8
Condiciones de reacción
Referencia
- One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination CascadeOrganic Letters, 2012, 14(20), 5290-5293,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 16 h, rt
Referencia
- Catalytic Asymmetric Intramolecular Bromolactonization of α,β-Unsaturated KetonesSynlett, 2019, 30(12), 1474-1478,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
Referencia
- Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6,
Métodos de producción 11
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt
Referencia
- Enantio- and diastereoselective Michael additions of C-succinimidyl esters to nitro olefins using cinchonine-derived bifunctional organocatalystsTetrahedron: Asymmetry, 2011, 22(11), 1147-1155,
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Raw materials
- 1-isocyanato-3,5-bis(trifluoromethyl)benzene
- Cinchonidine
- Cinchonine
- (9R)?-6'-Cinchonan-?9-?amine Trihydrochloride
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preparation Products
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Literatura relevante
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
2. Back matter
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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